molecular formula C14H19N7O4 B11508414 Methyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate

Methyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate

Cat. No.: B11508414
M. Wt: 349.35 g/mol
InChI Key: JYADXSKMEGKTET-UHFFFAOYSA-N
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Description

Methyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a triazine moiety, which is further functionalized with dimethylamino groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Triazine Moiety: The triazine ring is introduced via nucleophilic substitution reactions, where the pyridazine core reacts with triazine derivatives under controlled conditions.

    Functionalization with Dimethylamino Groups: Dimethylamine is introduced through nucleophilic substitution, often using dimethylamine hydrochloride in the presence of a base.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino groups.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted pyridazine and triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding. It can be used in assays to investigate the activity of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its interactions with biological targets can lead to the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which Methyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine and pyridazine rings can form hydrogen bonds and π-π interactions with amino acid residues, influencing the activity of the target proteins. The dimethylamino groups can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]propanoate: Similar structure with a propanoate ester instead of an acetate.

    Ethyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate: Ethyl ester variant of the compound.

    Methyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]butanoate: Butanoate ester variant.

Uniqueness

Methyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in research settings where precise control over molecular interactions is required.

Properties

Molecular Formula

C14H19N7O4

Molecular Weight

349.35 g/mol

IUPAC Name

methyl 2-[6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate

InChI

InChI=1S/C14H19N7O4/c1-20(2)12-15-13(21(3)4)17-14(16-12)25-10-7-6-9(18-19-10)24-8-11(22)23-5/h6-7H,8H2,1-5H3

InChI Key

JYADXSKMEGKTET-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC(=O)OC)N(C)C

Origin of Product

United States

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